4-Phenyl-2-hexanone

概要

説明

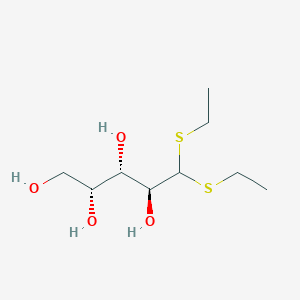

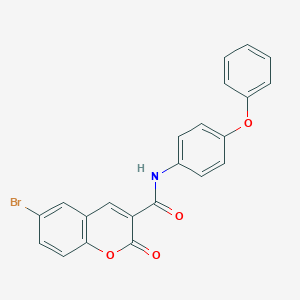

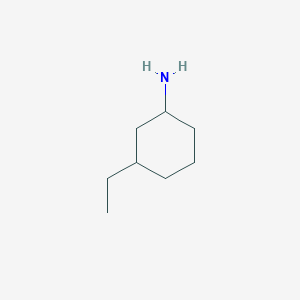

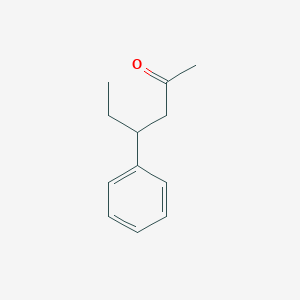

4-Phenyl-2-hexanone , also known as 4-phenylhexan-2-one , is an organic compound with the molecular formula C12H16O . Its chemical structure consists of a six-carbon aliphatic chain (hexanone) with a phenyl group attached at the fourth carbon position. The compound exhibits a pleasant aromatic odor and is commonly used in perfumery and flavoring due to its fruity and floral notes .

Synthesis Analysis

- Fries Rearrangement : This method involves the rearrangement of an aryl ester, typically an aryl acetate, under acidic conditions. The ester undergoes migration of the phenyl group to the adjacent carbon, resulting in the formation of this compound . Bamberger Rearrangement : In this process, N-phenylhydroxylamines are rearranged to yield phenols. By modifying the reaction conditions, this compound can be obtained . Hydrolysis of Phenolic Esters or Ethers : Phenolic esters or ethers can be hydrolyzed to produce phenols. This compound can be synthesized through this route . Reduction of Quinones : Quinones can be reduced to form phenols. By selecting appropriate starting materials, this compound can be prepared .

科学的研究の応用

Photoisomerization Studies

- 4-Phenyl-2-hexanone's photochemical stability and its isomerization under specific conditions have been explored. Studies on similar ketones, like 5-hexen-2-one, demonstrate stability towards photolysis and the formation of isomers under certain wavelengths and temperatures (Srinivasan, 1960).

Molecular Crystal Engineering

- Derivatives of hexaphenylbenzene, which may include structures similar to this compound, have been engineered to form noninterpenetrated three-dimensional networks. These structures are significant in understanding the role of molecular shape in predetermining crystal properties (Maly et al., 2007).

Organic Synthesis and Catalysis

- This compound and its analogs are utilized in organic synthesis, especially in the formation of complex organic molecules. For example, studies have investigated the synthesis of hexakis(4-functionalized-phenyl)benzenes using catalysts, which is crucial in developing host molecules for guest-inclusion networks (Kobayashi et al., 2005).

Biochemical Research

- Research into biochemical processes often involves compounds like this compound. Studies like the synthesis of α-hydroxy ketones using Bacillus clausii, demonstrate the biochemical relevance of similar ketonic compounds in producing important chemical building blocks (Muschallik et al., 2020).

Pharmaceutical and Medicinal Chemistry

- While avoiding specific drug use and dosage information, it's noteworthy that compounds structurally related to this compound are often investigated for their potential in medicinal chemistry. For instance, research on prostaglandin analogs with phenyl-substituted structures highlights their role in developing ocular hypotensive agents (Toris et al., 1993).

特性

IUPAC Name |

4-phenylhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h4-8,11H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKATTRGTKYSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)